molecular formula C18H18BrN3O B15019009 N-(4-bromobenzyl)-5-(3-methoxyphenyl)-1-methyl-1H-imidazol-2-amine

N-(4-bromobenzyl)-5-(3-methoxyphenyl)-1-methyl-1H-imidazol-2-amine

Cat. No.: B15019009
M. Wt: 372.3 g/mol
InChI Key: CMNIISGZTJDZPN-UHFFFAOYSA-N
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Description

N-(4-bromobenzyl)-5-(3-methoxyphenyl)-1-methyl-1H-imidazol-2-amine is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a bromobenzyl group, a methoxyphenyl group, and a methyl-imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromobenzyl)-5-(3-methoxyphenyl)-1-methyl-1H-imidazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazole ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Introduction of the bromobenzyl group: The bromobenzyl group can be introduced via a nucleophilic substitution reaction using 4-bromobenzyl chloride and the imidazole derivative.

    Attachment of the methoxyphenyl group: The methoxyphenyl group can be attached through a coupling reaction, such as Suzuki or Heck coupling, using appropriate aryl halides and palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromobenzyl)-5-(3-methoxyphenyl)-1-methyl-1H-imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of suitable solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

N-(4-bromobenzyl)-5-(3-methoxyphenyl)-1-methyl-1H-imidazol-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of novel materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-bromobenzyl)-5-(3-methoxyphenyl)-1-methyl-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-5-(3-methoxyphenyl)-1-methyl-1H-imidazol-2-amine
  • N-(4-fluorobenzyl)-5-(3-methoxyphenyl)-1-methyl-1H-imidazol-2-amine
  • N-(4-methylbenzyl)-5-(3-methoxyphenyl)-1-methyl-1H-imidazol-2-amine

Uniqueness

N-(4-bromobenzyl)-5-(3-methoxyphenyl)-1-methyl-1H-imidazol-2-amine is unique due to the presence of the bromobenzyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s properties and applications.

Properties

Molecular Formula

C18H18BrN3O

Molecular Weight

372.3 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-5-(3-methoxyphenyl)-1-methylimidazol-2-amine

InChI

InChI=1S/C18H18BrN3O/c1-22-17(14-4-3-5-16(10-14)23-2)12-21-18(22)20-11-13-6-8-15(19)9-7-13/h3-10,12H,11H2,1-2H3,(H,20,21)

InChI Key

CMNIISGZTJDZPN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1NCC2=CC=C(C=C2)Br)C3=CC(=CC=C3)OC

Origin of Product

United States

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